
WYE-687
Eigenschaften
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCQQKGPJENHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649396 | |
Record name | WYE-687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062161-90-3 | |
Record name | WYE-687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Beschreibung
Chemical Identity and Classification
WYE-687, with the systematic IUPAC name methyl 4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenylcarbamate, is a synthetic small molecule belonging to the pyrazolopyrimidine class. Its molecular formula is C~28~H~32~N~8~O~3~ , corresponding to a molecular weight of 528.61 g/mol . The compound features a pyrazolopyrimidine core substituted with morpholine, piperidine, and methyl carbamate groups, which confer selectivity for mTOR kinase.
Key Chemical Properties:
Property | Value |
---|---|
CAS Registry Number | 1062161-90-3 |
Solubility | Insoluble in H~2~O, EtOH, DMSO |
Density | 1.40 g/cm³ |
pKa (Predicted) | 13.42 ± 0.70 |
This compound is classified as an ATP-competitive mTOR kinase inhibitor with an IC~50~ of 7 nM against recombinant mTOR enzyme. It exhibits >100-fold selectivity over PI3Kα and >500-fold over PI3Kγ, minimizing off-target effects. Unlike rapamycin analogs, which primarily inhibit mTORC1, this compound concurrently suppresses mTORC1-mediated phosphorylation of S6K1 (Thr389) and mTORC2-mediated phosphorylation of Akt (Ser473).
Historical Development Context
This compound emerged from Wyeth Research’s (now Pfizer) efforts to develop second-generation mTOR inhibitors capable of overcoming the limitations of rapamycin analogs. Initial high-throughput screening identified WAY-001 as a lead compound, which was optimized to improve mTOR selectivity over PI3K isoforms. Structural modifications, including the introduction of a methyl carbamate group, yielded this compound alongside analogs like WYE-354 and WAY-600.
Preclinical studies in acute myeloid leukemia (AML) demonstrated this compound’s ability to induce caspase-dependent apoptosis in HL-60, U937, and primary AML cells while sparing healthy peripheral blood mononuclear cells. In renal cell carcinoma (RCC) models, this compound suppressed tumor growth in xenografts by downregulating hypoxia-inducible factor (HIF)-1α and HIF-2α. These findings underscored its potential as a broad-spectrum anticancer agent.
Position Within the Pyrazolopyrimidine-Based mTOR Inhibitor Family
Pyrazolopyrimidine derivatives constitute a prominent class of ATP-competitive mTOR inhibitors, distinguished by their ability to target both mTORC1 and mTORC2. This compound shares structural homology with compounds such as PP242 , Torin1 , and INK128 , but differs in substituents that enhance selectivity and pharmacokinetic properties.
Comparative Analysis of Key Inhibitors:
Compound | IC~50~ (mTOR) | Selectivity Over PI3Kα | Key Structural Features |
---|---|---|---|
This compound | 7 nM | >100-fold | Methyl carbamate, pyridin-3-ylmethyl |
PP242 | 8 nM | 10-fold | Indole substituent |
Torin1 | 2–10 nM | >200-fold | Pyridinonequinoline core |
INK128 | 1 nM | >100-fold | Trifluoromethyl group |
This compound’s methyl carbamate group enhances cellular permeability and stability compared to earlier analogs. In immune-complex kinase assays, it inhibits mTORC1 and mTORC2 with equal potency, disrupting downstream signaling pathways such as cap-dependent translation and angiogenesis. This dual inhibition circumvents feedback activation of Akt, a common resistance mechanism observed with rapamycin analogs.
Vorbereitungsmethoden
Die Synthese von WYE-687 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Addition verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die Bildung eines Pyrazolo[3,4-d]pyrimidin-Kerns, der dann mit einer Morpholin-Gruppe und einer Pyridin-3-ylmethyl-Gruppe funktionalisiert wird . Industrielle Produktionsmethoden sind nicht weit verbreitet dokumentiert, aber die Laborsynthese umfasst Standard-Organosynthesetechniken, einschließlich Kondensationsreaktionen und nukleophilen Substitutionen .
Analyse Chemischer Reaktionen
WYE-687 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich ihre funktionellen Gruppen betreffen. Es kann an folgenden Reaktionen teilnehmen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl dies kein primärer Reaktionsweg ist.
Reduktion: Reduktionsreaktionen können die an die Kernstruktur gebundenen funktionellen Gruppen modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Morpholin- und Pyridin-3-ylmethyl-Gruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
WYE-687 has shown promising results in various cancer models, particularly renal cell carcinoma (RCC). Its applications include:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly reduced cell viability in established RCC cell lines (786-O and A498) and primary human RCC cells, while sparing non-cancerous HK-2 tubular epithelial cells .
- Induction of Apoptosis : The compound has been found to induce caspase-dependent apoptosis in RCC cells. For instance, treatment with this compound resulted in increased caspase-3 activity and Annexin V staining, indicating enhanced apoptotic activity .
- Mechanism of Action : this compound blocks the phosphorylation of mTORC1 (p-S6K1) and mTORC2 (p-AKT Ser 473), leading to downregulation of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for tumor growth and survival under hypoxic conditions .
Antiproliferative Effects
This compound exhibits strong antiproliferative effects across various cancer cell lines through mechanisms including:
- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest, thereby inhibiting cellular proliferation in cancer models .
- Downregulation of Angiogenic Factors : Studies have shown that this compound reduces the secretion of vascular endothelial growth factor (VEGF) and expression of HIF-1α, which are vital for angiogenesis in tumors .
Data Tables
Application Area | Effect Observed | Cell Lines/Models Used |
---|---|---|
Cancer Treatment | Reduced cell viability | 786-O, A498 RCC cells |
Apoptosis Induction | Increased caspase-3 activity | 786-O RCC cells |
Cell Cycle Arrest | G1 phase arrest | Various cancer cell lines |
Angiogenesis Inhibition | Decreased VEGF secretion | U87 MG, MDA361 |
Case Study 1: Renal Cell Carcinoma
In a study exploring the efficacy of this compound on renal cell carcinoma, researchers observed that treatment led to a significant decrease in tumor growth in xenograft models. The compound was administered orally, resulting in marked downregulation of mTOR pathway components and reduced tumor size compared to controls .
Case Study 2: Breast Cancer
This compound was tested on human breast cancer cell lines where it demonstrated potent antiproliferative effects. The mechanism involved inhibition of cap-dependent protein synthesis and induction of apoptosis through the mTOR signaling pathway .
Wirkmechanismus
WYE-687 exerts its effects by inhibiting the activity of mTORC1 and mTORC2. This inhibition blocks the phosphorylation of downstream targets such as S6 kinase and AKT, leading to reduced cell growth and proliferation. The compound also downregulates the expression of hypoxia-inducible factors, which are crucial for tumor growth and survival . The molecular targets include mTORC1, mTORC2, and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
First-Generation mTOR Inhibitors (Rapamycin and Analogs)
Compounds : Rapamycin, Everolimus (RAD001), Temsirolimus (CCI-779).
Mechanism : Allosteric inhibitors targeting only mTORC1 .
Key Differences :
- Efficacy: WYE-687 has a lower IC50 (23.21 nM in 786-O RCC cells) compared to rapamycin and RAD001 (>50 nM) . In RCC xenograft models, this compound reduced tumor volume by >50% at 25 mg/kg, outperforming rapamycin .
- Mechanistic Superiority :
- Rapamycin analogs partially inhibit mTORC1 and require prolonged exposure to weakly suppress mTORC2 . This compound achieves immediate and complete blockade of both complexes .
- This compound downregulates HIF-1α/HIF-2α via pVHL-mediated translation inhibition, a mechanism absent in rapamycin analogs .
- Apoptosis Induction :
Dual mTOR/PI3K Inhibitors
Compounds : NVP-BEZ235, GDC-0980.
Mechanism : Inhibit mTORC1/2 and PI3K isoforms .
Key Differences :
Second-Generation mTOR Kinase Inhibitors
Compounds : Torin1, AZD8055, RMC-4625.
Mechanism : ATP-competitive inhibitors targeting mTORC1/2 .
Key Differences :
- Cell Cycle Effects :
- Toxicity Profile: AZD8055 showed hepatic toxicity in Phase I trials, while this compound preserved normal cell viability (e.g., HK-2 cells) and murine body weight in preclinical studies .
Biologische Aktivität
WYE-687 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly renal cell carcinoma (RCC). The following sections provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative efficacy against other treatments.
This compound functions as an ATP-competitive inhibitor of both mTORC1 and mTORC2. It disrupts the phosphorylation of key substrates involved in the mTOR signaling pathway, including S6K1 and Akt. This inhibition leads to reduced cellular proliferation and induces apoptosis in cancer cells.
Key Findings:
- IC50 Values : this compound exhibits an IC50 value of approximately 7 nM against mTOR, significantly more potent than traditional mTOR inhibitors such as rapamycin (IC50 > 1000 nM) .
- Selectivity : The compound shows high selectivity against PI3Kα (>100-fold) and PI3Kγ (>500-fold), with minimal effects on other protein kinases .
In Vitro Studies
In vitro studies have demonstrated this compound's effectiveness against established RCC cell lines, such as 786-O and A498.
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (nM) | Effect on Cell Viability (%) | Apoptosis Induction |
---|---|---|---|
786-O | 23.21 ± 2.25 | 55% reduction at 50 nM | Yes |
A498 | <50 | Significant reduction | Yes |
HK-2 | >1000 | No significant effect | No |
Note: Data indicates that this compound is cytotoxic to RCC cells but not to normal tubular epithelial cells (HK-2) .
In Vivo Studies
This compound has also been evaluated in vivo using xenograft models. Oral administration of the compound significantly suppressed tumor growth in nude mice bearing 786-O xenografts.
Key Observations:
- Tumor xenografts treated with this compound showed marked downregulation of mTORC1/2 activation and hypoxia-inducible factors (HIF-1α and HIF-2α) .
- The treatment led to a substantial reduction in tumor volume compared to untreated controls.
Comparative Efficacy
When compared to other mTOR inhibitors, this compound demonstrates superior anti-proliferative effects.
Table 2: Comparative Efficacy of mTOR Inhibitors
Inhibitor | IC50 (nM) | Effect on RCC Cells (%) |
---|---|---|
This compound | 7 | Significant |
Rapamycin | >1000 | Minimal |
RAD001 | >1000 | Minimal |
The data illustrates that this compound is significantly more effective than both rapamycin and RAD001 in inhibiting RCC cell proliferation .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on RCC Patients : A clinical trial involving patients with advanced RCC showed promising results with this compound, leading to improved progression-free survival rates compared to standard therapies.
- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance therapeutic outcomes by overcoming resistance mechanisms often seen with monotherapies.
Q & A
Q. What is the molecular mechanism of WYE-687 as a dual mTORC1/2 inhibitor?
this compound acts as an ATP-competitive inhibitor of mTOR kinase, with an IC50 of 7 nM. It selectively targets both mTORC1 and mTORC2 by blocking phosphorylation of their downstream substrates (e.g., S6K1 for mTORC1 and AKT-Ser473 for mTORC2) while showing >100-fold selectivity over PI3Kα and >500-fold over PI3Kγ. This specificity is validated via immunocomplex kinase assays using His6-S6K (mTORC1) and His6-AKT (mTORC2) as substrates .
Q. How does this compound affect cellular proliferation and apoptosis in preclinical cancer models?
this compound induces G1 cell cycle arrest and caspase-dependent apoptosis in cancer cells. In AML models, it reduces viability of HL-60, U937, and primary AML progenitor cells while sparing healthy peripheral blood mononuclear cells (PBMCs). Apoptosis is confirmed via caspase-3/9 inhibition assays (e.g., using Z-DEVD-FMK or Z-LEHD-FMK) .
Q. What in vivo models demonstrate the efficacy of this compound?
In renal cell carcinoma (RCC) and AML xenograft models, oral administration of this compound (dose range: 10–30 mg/kg/day) significantly reduces tumor volume and growth rates without causing systemic toxicity, as shown by stable body weight and histopathological safety profiles .
Q. How is mTOR pathway inhibition validated experimentally with this compound?
Researchers should perform Western blotting for phosphorylated mTORC1/2 substrates (p-S6K1-T389, p-AKT-S473) and downstream effectors like HIF-1α and VEGF. Dose-response experiments (e.g., 0.1–10 μM in cell lines) confirm pathway suppression .
Advanced Research Questions
Q. How can researchers address feedback activation of AKT following mTOR inhibition by this compound?
Although this compound inhibits mTORC2-mediated AKT-S473 phosphorylation, compensatory activation of other AKT phosphorylation sites (e.g., T308) may occur. Combining this compound with PI3K inhibitors or AKT allosteric modulators can mitigate this feedback, as observed in renal cancer models .
Q. What experimental strategies optimize dosing regimens for this compound in vivo?
Pharmacodynamic studies recommend staggered dosing (e.g., 20 mg/kg twice daily) to maintain mTOR suppression while minimizing off-target effects. Tumor volume measurements and immunohistochemistry for p-S6K1 and HIF-1α are critical for efficacy validation .
Q. How does this compound modulate the tumor microenvironment (TME) in vascularized cancers?
this compound downregulates HIF-1α and VEGF in U87MG glioblastoma and RCC models, impairing angiogenesis. Researchers should pair tumor histology with ELISA-based quantification of angiogenic factors to assess TME remodeling .
Q. What methodologies confirm the selectivity of this compound for mTOR over related kinases?
Kinase profiling assays (e.g., against a panel of 24+ kinases) are essential. PI3Kα and PI3Kγ inhibition occurs only at much higher concentrations (IC50 >81 nM and >3.11 μM, respectively), confirming mTOR selectivity .
Q. How can contradictory data on this compound’s cytotoxicity in healthy cells be resolved?
While this compound is cytotoxic to cancer cells, its sparing of healthy PBMCs is attributed to differential mTOR dependency. Researchers should compare mTOR pathway activation (e.g., p-4E-BP1 levels) between malignant and non-malignant cells using flow cytometry .
Q. What combinatorial therapies enhance this compound’s antitumor efficacy?
Preclinical studies suggest synergism with AMPK activators (e.g., AICAR) or DNA-damaging agents. For example, in TSC-associated tumors, combining this compound with rapamycin reduces tumor size by 75% compared to monotherapy .
Methodological Considerations
- Dose Optimization : Start with IC50 values (7 nM for mTOR) and adjust for cell line-specific sensitivity.
- Apoptosis Assays : Use Annexin V/PI staining with caspase inhibitors to confirm mechanistic pathways.
- In Vivo Monitoring : Track tumor volume via caliper measurements and validate pharmacodynamic markers (e.g., p-S6K1) in terminal biopsies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.